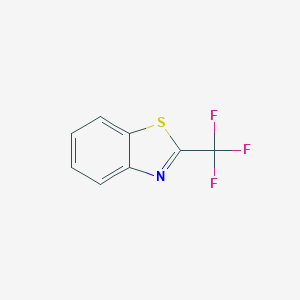

2-(Trifluoromethyl)benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIPCCMPIAFOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346036 | |

| Record name | 2-(Trifluoromethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14468-40-7 | |

| Record name | 2-(Trifluoromethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIFLUOROMETHYL)BENZOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 2-(Trifluoromethyl)benzothiazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Trifluoromethyl Group in Benzothiazole Scaffolds

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and functional materials.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. When this scaffold is functionalized with a trifluoromethyl (-CF₃) group at the 2-position, its physicochemical and biological properties are profoundly altered.

The -CF₃ group is a powerful bioisostere for a methyl group but imparts dramatically different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] These attributes make 2-(Trifluoromethyl)benzothiazole and its derivatives highly sought-after building blocks in modern drug discovery, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of methods. It provides a detailed, field-proven framework for the synthesis, purification, and comprehensive characterization of this compound, emphasizing the causal relationships between experimental design, reaction mechanism, and analytical validation.

Part 1: Synthesis Methodology - A Mechanistic Approach

The most direct and efficient route to this compound is the condensation reaction between 2-aminothiophenol and a source of the trifluoromethylcarbonyl group. While various reagents can be used, the one-pot reaction with trifluoroacetic acid (TFA) is particularly effective due to the dual role of TFA as both a reactant and a catalyst for the necessary dehydration step.[6][7]

Core Reaction Mechanism

The synthesis proceeds via a classical condensation-cyclization pathway. The process is initiated by the nucleophilic attack of the primary amine of 2-aminothiophenol on the electrophilic carbonyl carbon of trifluoroacetic acid. This is followed by an intramolecular cyclization involving the thiol group, which attacks the newly formed imine-like intermediate. The final step is a dehydration event, often acid-catalyzed, which results in the formation of the stable aromatic benzothiazole ring.

The workflow below illustrates this multi-step, one-pot transformation.

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The reaction conditions are chosen to drive the equilibrium towards the product and simplify downstream purification.

Materials & Reagents:

-

2-Aminothiophenol (≥98%)

-

Trifluoroacetic acid (TFA, ≥99%)

-

Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric acid (PPA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq).

-

Reagent Addition: Add trifluoroacetic acid (1.2 eq). Causality Note: A slight excess of TFA ensures complete reaction of the limiting 2-aminothiophenol and serves as the initial acidic medium.

-

Cyclization/Dehydration: Add Eaton's Reagent or PPA (as solvent and dehydrating agent) and heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Expertise Insight: While TFA alone can facilitate the reaction, stronger dehydrating agents like Eaton's Reagent or PPA significantly accelerate the final dehydration step, leading to higher yields and shorter reaction times.[6]

-

Work-up - Quenching: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and carefully pour it over crushed ice. This precipitates the crude product and neutralizes the strong acid.

-

Work-up - Neutralization: Slowly neutralize the aqueous mixture with a saturated solution of NaHCO₃ until the effervescence ceases (pH ~7-8). Trustworthiness Check: This step is critical to remove acidic impurities. The product is stable under these basic conditions.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid or oil.

Part 2: Comprehensive Characterization

Characterization is the cornerstone of validating the synthesis. A combination of spectroscopic techniques is required to unambiguously confirm the structure and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR | 7.50 - 7.65 | Multiplet | - | H-5, H-6 (Aromatic) |

| 7.95 - 8.15 | Multiplet | - | H-4, H-7 (Aromatic) | |

| ¹³C NMR | 115.0 - 128.0 | - | - | Aromatic CH carbons |

| 118.4 | Quartet | J(C,F) ≈ 270-272 | -CF₃ | |

| 135.0 - 155.0 | - | - | Aromatic quaternary carbons | |

| 148.5 | Quartet | J(C,F) ≈ 32-35 | C-2 (thiazole carbon) |

| ¹⁹F NMR | ~ -60 to -65 | Singlet | - | -CF₃ |

Note: Predicted shifts are based on data from similar structures and may vary slightly based on solvent and instrument.[8]

The ¹⁹F NMR spectrum provides the simplest and most direct confirmation of the trifluoromethyl group's presence, appearing as a sharp singlet. The ¹³C NMR is particularly diagnostic, showing the characteristic quartet for the -CF₃ carbon due to coupling with the three fluorine atoms, and a second, smaller quartet for the C-2 carbon attached to the -CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a unique "molecular fingerprint."[9]

Caption: Key IR absorptions correlated with molecular structure.

The most prominent and diagnostic signals in the IR spectrum will be the very strong C-F stretching bands between 1100 and 1350 cm⁻¹.[10] The C=N stretch of the thiazole ring is also a key indicator.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

|---|---|

| Formula | C₈H₄F₃NS |

| Molecular Weight (Calc.) | 203.0044 |

| Observed m/z [M+H]⁺ | 204.0117 |

Methodology: Electrospray Ionization (ESI) is a common method for this type of analysis, which typically yields the protonated molecular ion [M+H]⁺.[13]

The primary validation is observing a peak corresponding to the calculated exact mass of the molecule. The isotopic pattern, particularly the presence of the ³⁴S isotope at M+2, further corroborates the elemental formula. Common fragmentation patterns may involve the loss of the -CF₃ group or cleavage of the thiazole ring.[14][15]

Conclusion

The synthesis and characterization of this compound is a well-defined process that yields a valuable building block for research and development. The one-pot condensation of 2-aminothiophenol with trifluoroacetic acid offers an efficient and reliable synthetic route.[6] Rigorous characterization using a suite of orthogonal analytical techniques—NMR, IR, and MS—is non-negotiable for verifying the identity, structure, and purity of the final compound. This guide provides the robust, mechanistically-grounded framework necessary for scientists to confidently produce and validate this important chemical entity.

References

-

Ge, Y. et al. (2012). One-Pot Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzo-1,3-diazoles. ResearchGate. Available at: [Link]

-

Zhang, Z. et al. (2019). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. Available at: [Link]

-

Scholars Research Library (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available at: [Link]

-

Wang, L. et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. Available at: [Link]

-

Supporting Information for relevant publications (NMR data). Royal Society of Chemistry. Available at: [Link]

-

Pérez-Jeldres, T. et al. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. Inorganica Chimica Acta. Available at: [Link]

-

Al-Mutairi, A. (2023). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. ResearchGate. Available at: [Link]

-

Kumar, R. et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health (NIH). Available at: [Link]

-

da Cruz, R. M. D. et al. (2020). Synthetic route for obtaining 2-aminothiophene derivatives. ResearchGate. Available at: [Link]

-

Zięba, A. et al. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health (NIH). Available at: [Link]

-

Le Gal, D. et al. (1985). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. PubMed. Available at: [Link]

-

Tratrat, C. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. MDPI. Available at: [Link]

-

PubChem. 2-Amino-6-(trifluoromethyl)benzothiazole. Available at: [Link]

-

Sharma, P. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

-

Quezada-Sarmiento, P. et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

-

Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Available at: [Link]

-

Carbain, B. et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed. Available at: [Link]

-

Tan, Y. et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available at: [Link]

-

Nikpassand, M. et al. (2015). One-Pot Synthesis Of 1,3-Benzo[d]thiazolederivatives Promoted By Al(HSO4)3. Organic Chemistry Research. Available at: [Link]

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available at: [Link]

-

Al-Ostoot, F. H. et al. (2020). Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

-

Chen, J. et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. National Institutes of Health (NIH). Available at: [Link]

-

NIST. Benzothiazole - Mass spectrum (electron ionization). Available at: [Link]

-

Ghashghaei, S. et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Available at: [Link]

-

NIST. Benzothiazole - IR Spectrum. Available at: [Link]

-

Heriot-Watt Research Portal. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines. Available at: [Link]

-

DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Available at: [Link]

-

Postigo, C. et al. (2010). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. Available at: [Link]

-

MassBank. (2021). Benzothiazoles. Available at: [Link]

Sources

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzothiazole [webbook.nist.gov]

- 15. massbank.eu [massbank.eu]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)benzothiazole

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "know your molecule" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are intrinsically linked to the fundamental physicochemical properties of the molecule . It is these properties that govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential. The benzothiazole scaffold, a privileged structure in medicinal chemistry, continues to yield compounds of significant interest.[1] The introduction of a trifluoromethyl group at the 2-position imparts unique electronic properties, influencing factors such as metabolic stability and receptor binding affinity. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(Trifluoromethyl)benzothiazole, offering both established data and robust, field-proven methodologies for their determination. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently advance their research with this important chemical entity.

Molecular Structure and Identity

A thorough understanding of a compound's identity is the bedrock of all subsequent characterization. This compound is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a trifluoromethyl substituent at the 2-position.

Molecular Formula: C₈H₄F₃NS[2]

Molecular Weight: 203.18 g/mol [2]

CAS Number: 14468-40-7[2]

Chemical Structure:

Caption: Molecular structure of this compound.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For this compound, these properties are essential for handling, purification, and formulation development.

| Property | Value | Source |

| Melting Point | 50 - 60 °C (approximate) | [3] |

| Boiling Point | 185 °C | [2] |

| Flash Point | 65 °C | [2] |

Experimental Protocol: Melting Point Determination (Thiele Tube Method)

The Thiele tube method is a classic and reliable technique for determining the melting point of a solid organic compound. The unique design of the tube allows for uniform heating of the heat-transfer fluid (typically silicone oil) through convection currents.

Methodology:

-

Sample Preparation: Finely powder a small amount of crystalline this compound. Introduce the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.

-

Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the capillary tube should be aligned with the thermometer bulb.

-

Heating: Insert the thermometer and attached capillary tube into the Thiele tube containing silicone oil, ensuring the oil level is above the upper arm of the side tube. Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.[3]

-

Observation: As the temperature rises, observe the sample in the capillary tube. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

Refinement: For a precise measurement, a preliminary rapid determination can be performed to approximate the melting point. A second, slower determination (heating rate of 1-2 °C per minute) should then be conducted to obtain an accurate value.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

The Thiele tube can also be adapted for the determination of the boiling point of a liquid, a key parameter for distillation and assessing volatility.

Methodology:

-

Sample Preparation: Place a small volume (a few drops) of this compound into a small test tube (fusion tube).

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the liquid sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer, aligning the liquid level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube filled with a suitable heating oil. Begin heating the side arm of the Thiele tube.[4]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[3]

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption, distribution, and formulation possibilities. This compound is reported to be moderately soluble in organic solvents such as dichloromethane and chloroform.[3] A detailed understanding of its solubility across a range of solvents is crucial for drug development.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to quantify the solubility of the sample.

Caption: Workflow for solubility determination using the shake-flask method.

Acidity Constant (pKa): Ionization and Physiological Behavior

The pKa of a molecule describes its state of ionization at a given pH. This is a critical parameter as it influences a drug's solubility, lipophilicity, and ability to interact with biological targets. The predicted pKa of this compound is approximately -1.54.[2]

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent for poorly soluble compounds). Maintain a constant ionic strength using an inert salt like KCl.[6]

-

Titration Setup: Calibrate a pH electrode using standard buffer solutions. Place the electrode in the sample solution and begin stirring.

-

Titration: Add a standardized solution of a strong acid or base in small, precise increments. Record the pH of the solution after each addition.[7]

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the half-equivalence point.[2]

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and chemical environment of protons in a molecule.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | m | 2H | Aromatic Protons (H-4, H-7) |

| ~7.6 - 7.4 | m | 2H | Aromatic Protons (H-5, H-6) |

Note: The exact chemical shifts and coupling patterns will depend on the specific solvent and instrument parameters. The aromatic protons are expected to appear as complex multiplets due to spin-spin coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 150 | C=N (C-2) |

| ~155 - 150 | C-S (C-7a) |

| ~135 - 130 | C-N (C-3a) |

| ~130 - 120 | Aromatic CH carbons (C-4, C-5, C-6, C-7) |

| ~120 (q) | -CF₃ |

Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1600 - 1450 | Aromatic C=C stretch |

| ~1350 - 1150 | C-F stretch (strong) |

| ~1550 | C=N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 203, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

Loss of CF₃: A fragment at m/z = 134, corresponding to the benzothiazole cation.

-

Loss of HCN: A fragment resulting from the cleavage of the thiazole ring.

-

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of this compound detailed in this guide provide a critical foundation for its application in drug discovery and development. A thorough understanding and experimental validation of these parameters are indispensable for optimizing ADMET properties, designing effective formulations, and ultimately, translating a promising molecule into a successful therapeutic agent. The protocols outlined herein represent robust and validated methods that can be readily implemented in any modern research laboratory. As the exploration of benzothiazole-based therapeutics continues, a rigorous adherence to the principles of physicochemical characterization will undoubtedly pave the way for the next generation of innovative medicines.

References

- Benzothiazole, 2-(Trifluoromethyl)- | Properties, Uses, Safety, Suppliers & SDS China. (n.d.). Bouling Chemical Co., Limited.

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved January 12, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 12, 2026, from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. (2025, July 20). Filo. Retrieved January 12, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 12, 2026, from [Link]

-

2 - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 12, 2026, from [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate. Retrieved January 12, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Retrieved January 12, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 12, 2026, from [Link]

-

Melting Point Determination – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved January 12, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]

-

(PDF) Synthesis, characterization, and crystal structure of a novel spirocyclic 2-indolinone bearing a 5-(trifluoromethyl)benzothiazoline moiety. (2026, January 2). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). University of California, Santa Cruz. Retrieved January 12, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 12, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 12, 2026, from [Link]

-

Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. (n.d.). Helmholtz-Zentrum Dresden-Rossendorf. Retrieved January 12, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved January 12, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

Introduction: The Structural Elucidation of a Key Fluorinated Heterocycle

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)benzothiazole

Prepared by: Gemini, Senior Application Scientist

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group onto the benzothiazole scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug development and a probe for chemical biology.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and for this molecule, a multi-technique spectroscopic approach is essential.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, we will delve into the rationale behind the spectral patterns, offering insights grounded in the molecule's structure and the fundamental principles of each analytical technique. The protocols and interpretations presented herein are designed to serve as a self-validating system for researchers engaged in the synthesis and application of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous structural fingerprint.

Proton (¹H) NMR Spectroscopy

Rationale: ¹H NMR spectroscopy reveals the number, environment, and connectivity of hydrogen atoms. In this compound, the four protons on the benzo-fused ring exhibit a distinct splitting pattern characteristic of a substituted benzene derivative.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.20 | d | ~8.0 | H-4 |

| ~7.95 | d | ~8.0 | H-7 |

| ~7.60 | t | ~8.0 | H-5 or H-6 |

| ~7.50 | t | ~8.0 | H-6 or H-5 |

Interpretation: The benzothiazole ring system's protons typically appear in the aromatic region (7.0-8.5 ppm).

-

H-4 and H-7: These protons are adjacent to the electron-deficient thiazole ring, causing them to be deshielded and appear further downfield. H-4, being closest to the nitrogen atom, is expected to be the most downfield signal. Both will appear as doublets due to coupling with their single ortho neighbors.

-

H-5 and H-6: These protons are further from the heteroatoms and appear at a relatively higher field (upfield). They will appear as triplets (or more complex multiplets) due to coupling with their two ortho neighbors.

Carbon-¹³ (¹³C) NMR Spectroscopy

Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule. The presence of the highly electronegative fluorine atoms in the CF₃ group introduces characteristic splitting patterns and chemical shifts that are definitive for structural confirmation.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) | Assignment |

| ~152.0 | q | ~35-40 | C-2 |

| ~150.0 | s | - | C-7a |

| ~135.0 | s | - | C-3a |

| ~128.0 | s | - | C-5 or C-6 |

| ~127.5 | s | - | C-6 or C-5 |

| ~125.0 | s | - | C-4 |

| ~122.0 | s | - | C-7 |

| ~119.0 | q | ~275 | CF₃ |

Interpretation:

-

C-2 Carbon: The carbon directly attached to the CF₃ group appears as a quartet due to coupling with the three fluorine atoms. This signal is a key identifier for the 2-substituted position.

-

CF₃ Carbon: This carbon exhibits a very large one-bond coupling constant (¹JCF) of approximately 275 Hz, resulting in a quartet. Its chemical shift is highly characteristic of trifluoromethyl groups attached to sp² carbons.[3]

-

Aromatic Carbons: The remaining aromatic carbons produce singlets with chemical shifts influenced by their position relative to the sulfur, nitrogen, and the C2-CF₃ substituent.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Rationale: ¹⁹F NMR is an exceptionally sensitive and specific technique for fluorine-containing compounds.[4] With a 100% natural abundance and a wide chemical shift range, it provides an unambiguous confirmation of the trifluoromethyl group's presence and electronic environment.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ~ -65 to -68 | s | CFCl₃ (0 ppm) |

Interpretation: The three fluorine atoms of the CF₃ group are chemically equivalent and are not coupled to any nearby protons. Therefore, they appear as a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift in the range of -65 to -68 ppm is highly characteristic for a CF₃ group attached to an electron-deficient aromatic heterocyclic system like benzothiazole.[3][5]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonds

Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups and the overall aromatic structure.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1610-1580 | Medium-Strong | C=N Stretch (Thiazole Ring) |

| 1550-1450 | Strong, Multiple Bands | Aromatic C=C Ring Stretching |

| 1350-1100 | Very Strong, Broad | C-F Stretching (CF₃ Group) |

| ~750 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

Interpretation: The IR spectrum is dominated by two key regions:

-

Aromatic Region: Peaks between 1450 cm⁻¹ and 1610 cm⁻¹ confirm the presence of the benzothiazole aromatic system.[6][7] The C=N stretch of the thiazole moiety is a characteristic feature.

-

C-F Region: The most prominent feature of the spectrum will be a series of very strong, broad absorption bands between 1100 cm⁻¹ and 1350 cm⁻¹. This is the definitive signature of the C-F bonds in the trifluoromethyl group and is often the most intense signal in the entire spectrum.[8][9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization, EI):

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Assignment |

| 203 | High | [M]⁺ (Molecular Ion) |

| 134 | Medium-High | [M - CF₃]⁺ |

| 108 | Medium | [C₆H₄S]⁺ (Loss of CF₃CN) |

Interpretation:

-

Molecular Ion ([M]⁺): The peak at m/z 203 corresponds to the molecular weight of the parent compound (C₈H₄F₃NS, Exact Mass: 203.0071). Its presence confirms the identity of the molecule.

-

Key Fragments: The fragmentation pattern provides structural validation. The loss of a trifluoromethyl radical (•CF₃, mass 69) to give a fragment at m/z 134 is a highly probable and diagnostically significant pathway. Further fragmentation of the benzothiazole ring can lead to other characteristic ions.[10][11]

Caption: General workflow for Mass Spectrometric analysis.

Standard Operating Protocols

For reproducibility and data integrity, the following experimental protocols are recommended.

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H spectrum using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a ¹³C{¹H} spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). An extended number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be required due to the lower sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire a ¹⁹F{¹H} spectrum using a proton-decoupled single-pulse experiment.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired Free Induction Decays (FIDs). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm and the ¹⁹F spectrum to an external CFCl₃ standard at 0.00 ppm.

Protocol: IR Data Acquisition

-

Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond) of an FT-IR spectrometer.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the sample spectrum over a range of 4000-500 cm⁻¹. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol: MS Data Acquisition

-

Sample Introduction: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. The sample can be introduced via a gas chromatograph (GC-MS) for pure samples or a direct insertion probe.

-

Acquisition Parameters: Set the electron energy to a standard value of 70 eV. Acquire data over a mass range of m/z 40-400.

-

High-Resolution MS (HRMS): For accurate mass determination, use a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument immediately prior to analysis using a known calibration standard. This will allow for the determination of the elemental formula to within 5 ppm mass accuracy.[12]

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The key spectroscopic signatures are: a singlet around -66 ppm in the ¹⁹F NMR , a quartet for the C-2 carbon near 152 ppm in the ¹³C NMR , intense C-F stretching vibrations between 1350-1100 cm⁻¹ in the IR spectrum , and a molecular ion peak at m/z 203 in the mass spectrum . Together, these data points provide an unassailable confirmation of the molecule's identity, ensuring the integrity of any subsequent research.

References

-

Beilstein Journals. (2020). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Online] Available at: [Link]

-

Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(1), 128-137. [Online] Available at: [Link]

-

Weng, Y., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 21, 4788-4793. [Online] Available at: [Link]

-

Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. [Online] Available at: [Link]

-

Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. (2022). Inorganica Chimica Acta, 543, 121172. [Online] Available at: [Link]

-

Dalvit, C., et al. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(1), 59-67. [Online] Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Online] Available at: [Link]

-

Temizer, A.B., et al. (2021). Synthesis, characterization, and crystal structure of a novel spirocyclic 2-indolinone bearing a 5-(trifluoromethyl)benzothiazoline moiety. ResearchGate. [Online] Available at: [Link]

-

Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Journal of Molecular Structure, 1176, 735-745. [Online] Available at: [Link]

-

Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(4), 1473-1478. [Online] Available at: [Link]

-

Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. (2020). ResearchGate. [Online] Available at: [Link]

-

Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4110. [Online] Available at: [Link]

-

Meier, M.A., et al. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599-1605. [Online] Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. [Online] Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Online] Available at: [Link]

-

MassBank. (2023). msbnk-ufz-wana007313d9f1ph - MassBank. [Online] Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. [Online] Available at: [Link]

-

Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2017). Antimicrobial Agents and Chemotherapy, 61(12), e01375-17. [Online] Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. sms.carm.es [sms.carm.es]

- 3. rsc.org [rsc.org]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. colorado.edu [colorado.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. massbank.eu [massbank.eu]

- 11. Benzothiazole [webbook.nist.gov]

- 12. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-(Trifluoromethyl)benzothiazole Derivatives: From Molecular Architecture to Supramolecular Design

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the 2-(trifluoromethyl)benzothiazole scaffold into molecular design has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the crystal structure analysis of these derivatives, a critical process for elucidating the three-dimensional atomic arrangements that govern their physicochemical and biological properties. We delve into the profound influence of the trifluoromethyl group on molecular conformation and crystal packing, detail the definitive methodology of single-crystal X-ray diffraction, and offer insights into the interpretation of crystallographic data. By synthesizing experimental protocols with an understanding of intermolecular forces, this document serves as a technical resource for researchers aiming to leverage detailed structural knowledge for rational drug design and the development of novel therapeutics.

The Strategic Imperative: Understanding the this compound Scaffold

The benzothiazole ring system is a privileged heterocyclic scaffold, renowned for its structural adaptability and wide-ranging pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.[1][2] Its planar, bicyclic framework is a key motif in numerous clinically approved and investigational compounds, valued for its ability to engage with a diverse array of biological targets.[1][2]

The true power of this scaffold in modern drug design is often unlocked through strategic substitution, and few functional groups have proven more impactful than the trifluoromethyl (-CF₃) group.[3][4] The incorporation of a -CF₃ group can profoundly influence a compound's therapeutic potential in several ways:[5][6]

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to permeate biological membranes, leading to better absorption and distribution.[3][7][8]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ moiety highly resistant to oxidative metabolism.[3][7] This can increase a drug's half-life and improve its dosing regimen.[3]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF₃ moiety can alter the electronic distribution within the benzothiazole core, influencing the pKa of nearby functional groups and modulating interactions with biological targets.[7][8][9]

-

Binding Affinity and Selectivity: The unique steric and electronic properties of the -CF₃ group can lead to stronger and more selective binding interactions with enzymes and receptors.[5][7]

Therefore, a detailed understanding of the three-dimensional structure through crystal analysis is not merely an academic exercise; it is a critical step in deciphering the structure-activity relationship (SAR) and guiding the rational design of more potent and selective drug candidates.

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that dictate how molecules pack together in a crystal lattice.

Experimental Protocol: A Self-Validating Workflow

The successful determination of a crystal structure is a systematic process. Each step is designed to ensure the quality and reliability of the final model.

Step 1: Crystal Growth (The Foundation)

-

Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.

-

Causality: The slow removal of solvent allows molecules to self-assemble into a thermodynamically stable, ordered lattice, minimizing defects. Rapid precipitation leads to amorphous solids or poorly-diffracting microcrystals.

-

Common Techniques:

-

Slow Evaporation: The most common method. A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate over days or weeks.

-

Vapor Diffusion (Solvent/Anti-Solvent): A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution is slowly cooled, causing the solubility of the compound to decrease and crystals to form.

-

Step 2: Data Collection

-

Objective: To measure the intensities and positions of X-ray beams diffracted by the crystal lattice.

-

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen.[10]

-

Causality: Low-temperature collection minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise measurement of their intensities, which leads to a more accurate final structure.[10]

-

A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[10]

-

The crystal is rotated, and a series of diffraction patterns are collected on a detector over a wide range of orientations.[10]

-

Step 3: Structure Solution and Refinement

-

Objective: To process the diffraction data to generate an initial electron density map and refine a molecular model that best fits the experimental data.

-

Procedure:

-

Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

-

Model Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final model is rigorously checked for chemical and crystallographic sense. The R-factor (residual factor) is a key indicator of the quality of the fit between the model and the data; a value below 5-7% is generally considered good for small molecules.

-

Interpreting the Data: From Unit Cells to Intermolecular Interactions

The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of data. Interpreting this data provides deep insights into the molecule's nature.

Key Crystallographic Parameters

A comparative analysis of crystallographic data is essential for understanding structural trends across a series of derivatives.

| Parameter | 2-(CF₃)-6-Cl-Benzothiazole (Example A) | 2-(CF₃)-6-NH₂-Benzothiazole (Example B) | Significance |

| Formula | C₈H₃ClF₃NS | C₈H₅F₃N₂S | Confirms molecular composition. |

| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell.[11] |

| Space Group | P2₁/c | Pbca | Defines the symmetry elements within the unit cell.[11] |

| a (Å) | 7.35 | 7.98 | Unit cell dimensions along the x, y, and z axes. |

| b (Å) | 12.01 | 11.54 | Variations reflect different packing arrangements. |

| c (Å) | 10.89 | 15.62 | |

| β (°) | 95.8 | 90 | The angle between a and c axes in the monoclinic system. |

| Volume (ų) | 956.7 | 1438.1 | The volume of a single unit cell. |

| Z | 4 | 8 | The number of molecules in one unit cell. |

| R-factor | 0.045 (4.5%) | 0.051 (5.1%) | A measure of the agreement between the crystal model and the experimental X-ray diffraction data. |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for such compounds.[11]

Analysis of Supramolecular Features

Beyond the individual molecule, the crystal structure reveals the supramolecular architecture—the elegant ways molecules interact with their neighbors. For this compound derivatives, these interactions are driven by the molecule's distinct electronic features.

-

Hydrogen Bonding: The introduction of hydrogen bond donors (like -NH₂) or acceptors (the nitrogen of the thiazole ring) can lead to robust and predictable packing motifs, such as centrosymmetric dimers or one-dimensional tapes.[12]

-

Halogen Bonding: While not a classical hydrogen bond, the electron-deficient regions on halogen atoms (like chlorine) can interact favorably with electron-rich atoms (like oxygen or nitrogen), influencing crystal packing.[13]

-

π-π Stacking: The aromatic benzothiazole core often engages in π-π stacking interactions, where parallel rings are offset to minimize repulsion.

-

C-H···F and C-H···O Interactions: The fluorine atoms of the -CF₃ group and oxygen atoms from other functional groups (e.g., nitro groups) can act as weak hydrogen bond acceptors, forming a network of interactions that contribute to the overall stability of the crystal lattice.[12]

-

Chalcogen Bonding: In some orientations, an intramolecular N–S···O interaction can be observed, where the sulfur atom of the benzothiazole ring acts as an electron acceptor.[12]

Leveraging Structural Databases and Computational Tools

Modern crystallographic analysis is greatly enhanced by powerful digital resources.

-

The Cambridge Structural Database (CSD): The CSD is the world's largest repository for small-molecule organic and organometallic crystal structures, containing over 1.3 million entries.[14] It is an indispensable tool for:

-

Validating Novel Structures: Comparing the geometry of a newly determined structure with statistically-derived data from thousands of related fragments in the CSD can help validate bond lengths and angles.

-

Identifying Common Packing Motifs: Researchers can search the CSD for derivatives with similar functional groups to identify recurrent and predictable supramolecular synthons.

-

Data Mining: The CSD can be mined to understand broad structural trends, such as the conformational preferences of the -CF₃ group or the geometry of specific hydrogen bonds.[14]

-

Access: Data can be obtained free of charge for academic use from the Cambridge Crystallographic Data Centre.[15][16][17]

-

-

Computational Chemistry (DFT): Quantum chemical calculations, such as Density Functional Theory (DFT), serve as a powerful complement to experimental data.[18] DFT can be used to:

-

Calculate and visualize molecular orbitals and electrostatic potential surfaces, providing insight into the electronic properties that drive intermolecular interactions.

-

Quantify the strength of non-covalent interactions, such as hydrogen and halogen bonds.[18]

-

Predict molecular conformations and compare them with the solid-state geometry observed in the crystal structure.

-

Conclusion: From Structure to Strategy

The crystal structure analysis of this compound derivatives is a critical component of the drug discovery pipeline. It provides the definitive, high-resolution blueprint of the molecule's solid-state architecture. This structural knowledge is paramount for:

-

Informing SAR: Correlating specific three-dimensional features with biological activity.

-

Guiding Lead Optimization: Enabling rational modifications to the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties.

-

Intellectual Property: Providing unambiguous characterization of a new chemical entity.

-

Understanding Physicochemical Properties: Explaining properties like solubility and stability based on the strength and nature of the crystal lattice.

By integrating meticulous experimental technique with a deep understanding of supramolecular chemistry and leveraging powerful database tools, researchers can translate the static image of a crystal structure into a dynamic strategy for developing the next generation of innovative therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]

-

Single-crystal X-ray structure of compound 12. (n.d.). ResearchGate. Available at: [Link]

-

Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. (2023). National Institutes of Health (NIH). Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Available at: [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). PubMed Central. Available at: [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available at: [Link]

-

(PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016). ResearchGate. Available at: [Link]

-

Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Available at: [Link]

-

Synthesis, single crystal X-ray, spectroscopic and computational (DFT) studies 2,1-benzothiazine based hydrazone derivatives. (2021). Semantic Scholar. Available at: [Link]

-

Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. (2006). PubMed. Available at: [Link]

-

The CCDC file 1012539 contains the supplementary crystallographic data for compounds 10 in this paper. These data can be obtained free of charge from the Cambridge Crystallographic Data Center via . (n.d.). Scientific Research Publishing. Available at: [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. Available at: [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. (2024). ResearchGate. Available at: [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021). National Institutes of Health (NIH). Available at: [Link]

-

CCDC 684741: Experimental Crystal Structure Determination. (2009). The University of Manchester. Available at: [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

-

CCDC 1455079: Experimental Crystal Structure Determination. (2016). The University of Manchester. Available at: [Link]

-

Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. (2022). Taylor & Francis Online. Available at: [Link]

-

Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (2021). National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. The CCDC file 1012539 contains the supplementary crystallographic data for compounds 10 in this paper. These data can be obtained free of charge from the Cambridge Crystallographic Data Center via www.ccdc.cam.ac.uk - References - Scientific Research Publishing [scirp.org]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity and Stability of the Trifluoromethyl Group on the Benzothiazole Ring: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Its profound impact on a molecule's physicochemical and pharmacokinetic properties—including lipophilicity, metabolic stability, and target binding affinity—makes it an invaluable tool in drug design.[1][2] The benzothiazole nucleus, a "privileged" structure found in numerous biologically active compounds, is a frequent candidate for trifluoromethylation.[3][4] This guide provides a comprehensive technical overview of the interplay between the CF₃ group and the benzothiazole ring, focusing on the resulting reactivity patterns and stability profiles. We will explore the fundamental electronic effects that govern these properties and provide field-proven experimental protocols for their evaluation, offering researchers a robust framework for the rational design of novel therapeutics.

The Electronic Influence of the Trifluoromethyl Group

The unique characteristics of the trifluoromethyl group stem from the high electronegativity of fluorine atoms, which imparts a powerful and permanent electron-withdrawing effect.[1][5] Unlike other substituents, its influence is almost purely inductive, altering the electronic landscape of the benzothiazole ring system and dictating its subsequent reactivity.

Inductive Effect and Aromatic System Deactivation

The CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry.[6][7] When attached to the benzothiazole ring, it significantly reduces electron density across the aromatic system through a strong negative inductive effect (-I). This deactivation has several critical consequences:

-

Increased Acidity of N-H Bonds: If present, the acidity of protons on the benzothiazole nitrogen is enhanced.

-

Electrophilic Aromatic Substitution (EAS): The ring becomes less susceptible to EAS. Reactions that do occur are slower and require harsher conditions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring becomes highly activated towards SNAr, particularly at positions ortho and para to the CF₃ group.[8]

The diagram below illustrates the strong inductive pull of the CF₃ group, which creates regions of partial positive charge (δ+) on the benzothiazole ring, making it a prime target for nucleophiles.

Caption: Inductive effect of the CF₃ group on the benzothiazole ring.

Chemical Reactivity Profiles

The reactivity of a trifluoromethylated benzothiazole can be considered in two domains: reactions involving the CF₃ group itself and reactions on the heterocyclic ring as influenced by the CF₃ group.

Reactivity of the Trifluoromethyl Group

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally robust and generally inert to many chemical transformations.[1][9] However, cleavage of a C-F bond is not impossible and can be achieved under specific, often harsh, conditions.

-

Reductive Defluorination: Certain reducing agents or electrochemical methods can cleave C-F bonds, though this is synthetically challenging and rarely desirable.

-

Lewis Acid Activation: Strong Lewis acids can coordinate to the fluorine atoms, weakening the C-F bond and enabling selective single C-F bond cleavage.[10]

-

Photoredox Catalysis: Recent advances have shown that visible-light photoredox catalysis can mediate C-F bond functionalization, although this is a highly specialized area.[10]

For most practical applications in drug development, the CF₃ group is considered a highly stable spectator.

Ring Reactivity as Directed by the CF₃ Group

The primary impact of the CF₃ group is on the reactivity of the benzothiazole core. The most common and synthetically useful transformation is Nucleophilic Aromatic Substitution (SNAr).

-

SNAr at C-2: When a leaving group (e.g., -Cl, -SO₂Me) is present at the 2-position of the benzothiazole ring, the presence of a CF₃ group on the benzene portion of the scaffold strongly activates the system for SNAr. Nucleophiles such as amines, thiols, and alkoxides can readily displace the leaving group.[8]

-

Direct C-H Functionalization: While the CF₃ group deactivates the ring towards classical electrophilic substitution, it can enable selective deprotonation at ortho positions, creating a nucleophilic site for subsequent reactions.[9]

The workflow for a typical SNAr reaction is outlined below, showcasing how the electron-deficient ring facilitates nucleophilic attack.

Caption: General workflow for an SNAr reaction on a CF₃-activated benzothiazole.

Stability Studies: A Critical Pillar of Drug Development

The stability of a drug candidate under physiological and storage conditions is paramount. The CF₃ group is renowned for enhancing molecular stability in several key areas.[1][11]

Metabolic Stability

One of the principal reasons for incorporating a CF₃ group is to block metabolic oxidation.[1][12] Cytochrome P450 enzymes, the primary drivers of drug metabolism, often target electron-rich aromatic positions or alkyl groups for hydroxylation.

-

Blocking Aromatic Oxidation: The strong electron-withdrawing nature of the CF₃ group deactivates the benzothiazole ring, making it less susceptible to oxidative metabolism.[13]

-

Steric Shielding: The CF₃ group can sterically hinder adjacent sites, preventing enzymatic access.

-

Replacing Labile Groups: Using a CF₃ group as a bioisostere for a metabolically labile group (like a methyl or isopropyl group) is a common and effective strategy to increase a drug's half-life.[14]

The enhanced metabolic stability conferred by the CF₃ group is a significant advantage, often leading to improved pharmacokinetic profiles.[5][15]

Chemical and Physicochemical Stability

The inherent strength of the C-F bond provides exceptional chemical stability.[1] Trifluoromethylated benzothiazoles are generally resistant to degradation under mild acidic, basic, and oxidative conditions.

-

Thermal Stability: The CF₃ group generally enhances the thermal stability of organic molecules due to the high energy required to break the C-F bonds.[11][16]

-

Photostability: While the benzothiazole core has its own photochemical properties, the CF₃ group itself is highly photostable and does not typically introduce new photolytic degradation pathways.[1][17] However, degradation of the core can still occur, sometimes leading to the release of fluoride ions.[18]

Table 1: Comparative Physicochemical and Stability Properties

| Property | Benzothiazole with -CH₃ | Benzothiazole with -CF₃ | Rationale & References |

| Hansch Lipophilicity (π) | ~ +0.56 | +0.88 | CF₃ is significantly more lipophilic, affecting membrane permeability.[1][5] |

| pKa (of conjugate acid) | Higher (More Basic) | Lower (Less Basic) | The -CF₃ group's electron-withdrawing nature reduces the basicity of the ring nitrogens.[12] |

| Metabolic Half-Life (t₁/₂) | Shorter | Longer | The -CH₃ group is a primary site for P450 oxidation; the -CF₃ group blocks this metabolic pathway.[1][13] |

| Chemical Stability | Moderate | High | The C-F bond (485 kJ/mol) is much stronger than a C-H bond (414 kJ/mol), conferring high stability.[1] |

Experimental Protocols for Stability Assessment

Validating the stability of a trifluoromethylated benzothiazole derivative requires rigorous experimental testing. The following protocols provide standardized methodologies for assessing chemical and metabolic stability.

Protocol: Forced Degradation for Chemical Stability Assessment